molecular formula C6H4F3N3O B1456403 2-(Trifluoromethyl)pyrimidine-5-carboxamide CAS No. 1378340-42-1

2-(Trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B1456403
CAS No.: 1378340-42-1
M. Wt: 191.11 g/mol
InChI Key: OKRNBFHZDGTDRX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidine-5-carboxamide is a chemical compound with the CAS Number: 1378340-42-1 . It has a molecular weight of 191.11 .


Synthesis Analysis

The synthesis of trifluoromethyl pyrimidine derivatives has been discussed in several papers . For instance, one paper discusses the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Another paper discusses the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C6H4F3N3O/c7-6(8,9)5-11-1-3(2-12-5)4(10)13/h1-2H, (H2,10,13) . The average mass is 148.086 Da and the monoisotopic mass is 148.024826 Da .

It is stored at room temperature .

Scientific Research Applications

1. Inhibitors of NF-kappaB and AP-1 Gene Expression

  • Study Overview : Research by Palanki et al. (2000) focused on improving the oral bioavailability of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors.
  • Findings : It was found that certain substitutions on the pyrimidine ring affected the compound's activity and bioavailability. The carboxamide group at the 5-position was critical for activity, and fluorine substitution at the 2-position maintained comparable activity (Palanki et al., 2000).

2. Anti-Inflammatory Agent

  • Study Overview : Research conducted by Rajeswaran and Srikrishnan (2008) investigated 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, an isomer of a nucleoside found in chronic myelogenic leukemia patients.
  • Findings : This compound showed anti-inflammatory properties and had a distinct conformation and bonding pattern, differing from its isomer (Rajeswaran & Srikrishnan, 2008).

3. Antitumor Activities

  • Study Overview : Xin (2012) synthesized and assessed the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide.
  • Findings : The synthesized compound displayed significant antitumor activities, indicating the potential of trifluoromethyl pyrimidine derivatives in cancer treatment (Xin, 2012).

4. Treatment of Diabetes

  • Study Overview : A 2021 study by Sabnis explored novel pyrimidine-5-carboxamide compounds as NNMT inhibitors for treating diabetes.
  • Findings : These compounds showed potential in treating diabetes, metabolic syndrome, and chronic kidney disease, by targeting Nicotinamide N-methyltransferase (NNMT), an enzyme linked to these conditions (Sabnis, 2021).

5. Synthesis and Biological Activity

  • Study Overview : Liu et al. (2016) synthesized a compound involving trifluoromethyl pyrazolo pyrimidine and investigated its biological activity.
  • Findings : The compound demonstrated effective inhibition on the proliferation of certain cancer cell lines, indicating its potential as a therapeutic agent (Liu et al., 2016).

Safety and Hazards

The safety information for 2-(Trifluoromethyl)pyrimidine-5-carboxamide includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of research on 2-(Trifluoromethyl)pyrimidine-5-carboxamide could involve its potential use as an effective antifungal and insecticidal agent for crop protection .

Relevant Papers The relevant papers retrieved discuss various aspects of this compound, including its synthesis , molecular structure , chemical reactions , and potential applications .

Properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O/c7-6(8,9)5-11-1-3(2-12-5)4(10)13/h1-2H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRNBFHZDGTDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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